molecular formula C21H23F3N2O B6496007 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 955791-85-2

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6496007
CAS No.: 955791-85-2
M. Wt: 376.4 g/mol
InChI Key: JWBAACQOIZMVTK-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.17624785 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C20H21F3N2O
  • Molecular Weight : 362.3887 g/mol
  • CAS Number : 946311-62-2

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroquinoline, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent in vitro activity against various cancer cell lines.

CompoundIC50 Value (µg/mL)Reference
Doxorubicin37.5
Tetrahydroquinoline Derivative A12.5
Tetrahydroquinoline Derivative B5.0

These findings suggest that this class of compounds may be more effective than traditional chemotherapeutics in certain contexts.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antitumor Efficacy
    A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of tetrahydroquinoline derivatives. The results indicated that certain derivatives had lower IC50 values compared to Doxorubicin, suggesting enhanced potency against cancer cells .
  • Pharmacological Profiling
    Another investigation focused on the pharmacokinetics and pharmacodynamics of tetrahydroquinoline derivatives. The study highlighted their potential as leads for developing new anticancer agents due to their favorable bioavailability and metabolic stability .

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c1-2-26-13-5-6-16-14-15(9-10-19(16)26)11-12-25-20(27)17-7-3-4-8-18(17)21(22,23)24/h3-4,7-10,14H,2,5-6,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBAACQOIZMVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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